molecular formula C6H2BrCl2F B174838 5-Bromo-1,3-dichloro-2-fluorobenzene CAS No. 17318-08-0

5-Bromo-1,3-dichloro-2-fluorobenzene

Cat. No. B174838
CAS RN: 17318-08-0
M. Wt: 243.88 g/mol
InChI Key: MMJSIYGLDQNUTH-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dichloro-2-fluorobenzene, also known as 3,5-Dichloro-4-fluorobromobenzene (CAS: 17318-08-0), is a halogenated benzene used in laboratory organic synthesis and pharmaceutical research and development .


Synthesis Analysis

The synthesis of 5-Bromo-1,3-dichloro-2-fluorobenzene involves a two-step process . The first step involves the simultaneous feeding of ammonium salt and a sodium nitrite aqueous solution into a tubular reactor for tubular diazotization reaction to obtain a diazonium salt intermediate. The second step involves dissolving cuprous bromide in hydrobromic acid, heating to 100-130 DEG C, dropwise adding the diazonium salt intermediate prepared in the first step for reaction, and after the complete reaction, performing after-treatment to obtain the 5-bromo-1,3-dichloro-2-fluorobenzene.


Molecular Structure Analysis

The molecular structure of 5-Bromo-1,3-dichloro-2-fluorobenzene can be found in various databases . The InChI code is 1S/C6H2BrCl2F/c7-3-1-4(8)6(10)5(9)2-3/h1-2H and the Canonical SMILES is C1=C(C=C(C(=C1Cl)F)Cl)Br.


Chemical Reactions Analysis

5-Bromo-1,3-dichloro-2-fluorobenzene is a halogenated benzene and can participate in various chemical reactions. For example, it can be used in the preparation of ligand 5-fluoro-1,3-di (2-pyridyl)benzene, by a Stille reaction with 2- (tri- n butylstannyl)pyridine .


Physical And Chemical Properties Analysis

5-Bromo-1,3-dichloro-2-fluorobenzene has a molecular weight of 243.88 g/mol . It is a pale-yellow to yellow-brown solid or liquid at room temperature . It has a density of 1.8±0.1 g/cm3, a boiling point of 234.3±35.0 °C at 760 mmHg, and a flash point of 95.5±25.9 °C .

Scientific Research Applications

Chemical Intermediate

“5-Bromo-1,3-dichloro-2-fluorobenzene” is an important chemical intermediate . It can be used in the synthesis of various other compounds. The presence of multiple halogens (bromine, chlorine, and fluorine) on the benzene ring makes it a versatile intermediate for reactions involving halogen exchange or halogen displacement.

Preparation of Diazonium Salts

This compound can be used in the preparation of diazonium salts . Diazonium salts are useful in organic synthesis, particularly in the preparation of aromatic compounds. The diazonium salt intermediate can be prepared by a tubular diazotization reaction .

Agricultural Chemicals

The compound can be used to synthesize various fluorine-containing products, which can be applied in the field of agricultural chemicals . Fluorine-containing compounds often exhibit unique properties, such as increased stability or reactivity, which can be beneficial in the design of new pesticides or herbicides.

Pharmaceutical Field

Similar to its use in agricultural chemicals, “5-Bromo-1,3-dichloro-2-fluorobenzene” can also be used in the pharmaceutical field . The introduction of fluorine into pharmaceutical compounds can greatly influence their properties, including metabolic stability, lipophilicity, and bioavailability.

Industrial Production

The preparation method of “5-Bromo-1,3-dichloro-2-fluorobenzene” involves a tubular diazotization reaction technology, which has a series of advantages such as continuity in production, safety, short reaction time, and energy saving . This makes it suitable for industrial production in the future .

Functionalization Reactions

The compound can undergo various functionalization reactions . For example, the carbon-bromine bond can be used for further functionalization to form various other compounds .

Safety and Hazards

5-Bromo-1,3-dichloro-2-fluorobenzene may be fatal if swallowed and enters airways. It causes skin irritation and may cause an allergic skin reaction. It may cause respiratory irritation and causes damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .

Future Directions

5-Bromo-1,3-dichloro-2-fluorobenzene is a useful building block in organic synthesis and pharmaceutical research and development . Its future directions could involve its use in the synthesis of more complex molecules and in the development of new pharmaceuticals .

Relevant Papers Relevant papers and technical documents related to 5-Bromo-1,3-dichloro-2-fluorobenzene can be found on various databases .

properties

IUPAC Name

5-bromo-1,3-dichloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2F/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJSIYGLDQNUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628958
Record name 5-Bromo-1,3-dichloro-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,3-dichloro-2-fluorobenzene

CAS RN

17318-08-0
Record name 5-Bromo-1,3-dichloro-2-fluorobenzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3-dichloro-2-fluorobenzene
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URL https://comptox.epa.gov/dashboard/DTXSID30628958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,3-dichloro-2-fluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is innovative about the synthesis method of 5-bromo-1,3-dichloro-2-fluorobenzene described in the research?

A1: The research introduces a novel approach to synthesizing 5-bromo-1,3-dichloro-2-fluorobenzene utilizing a tubular diazotization reaction for preparing the diazonium salt intermediate. [] This method offers several advantages over traditional techniques:

  • Reduced Side Reactions: The controlled environment of the tubular reactor minimizes side reactions like diazonium salt coupling and decomposition, leading to a purer product. []
  • Improved Yield: By minimizing unwanted reactions, the overall yield of 5-bromo-1,3-dichloro-2-fluorobenzene is significantly improved. []
  • Enhanced Safety and Efficiency: The continuous flow process in the tubular reactor increases safety and allows for shorter reaction times compared to batch processes. []
  • Industrial Scalability: The continuous nature of the process, coupled with its energy efficiency, makes it suitable for potential large-scale industrial production. []

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